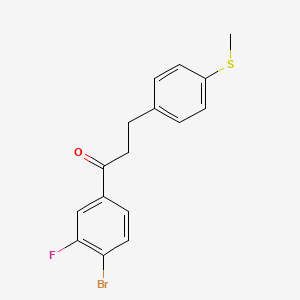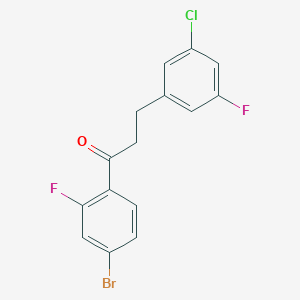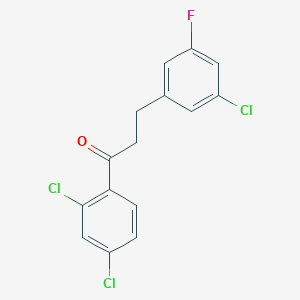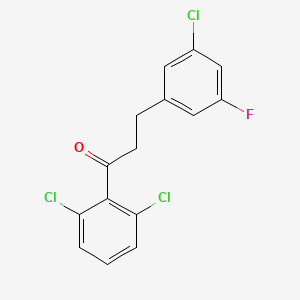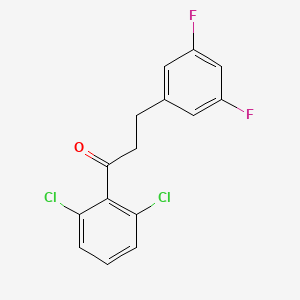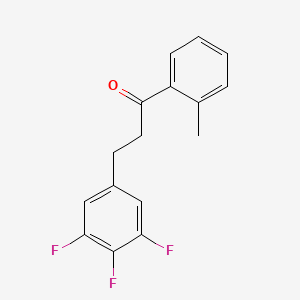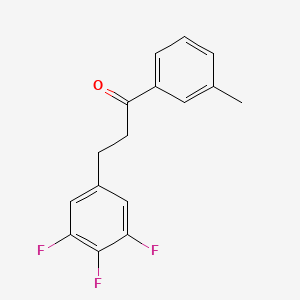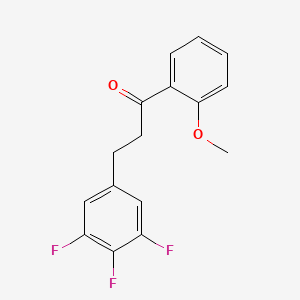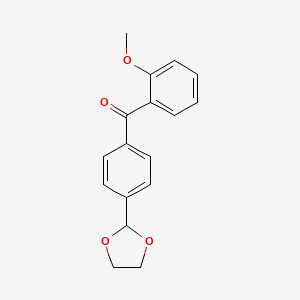
4'-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzophenone derivative with a 1,3-dioxolane group and a methoxy group attached. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl groups . The 1,3-dioxolane group is a type of acetal, which is a functional group characterized by two single-bonded oxygen atoms connected to the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzophenone core structure, with the 1,3-dioxolane and methoxy groups attached at the 4’ position of one of the phenyl rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the 1,3-dioxolane group could potentially make the compound more soluble in certain solvents .Scientific Research Applications
Asymmetric Synthesis
4'-(1,3-Dioxolan-2-yl)-2-methoxybenzophenone has been used in the asymmetric synthesis of α-hydroxy esters. This process involves the use of chiral auxiliaries for bidentate chelation-controlled alkylation of glycolate enolate, demonstrating its significance in creating enantiomerically enriched compounds in organic synthesis (Jung, Ho, & Kim, 2000).
Catalysis
In another study, this compound was involved in the synthesis of 2-Hydroxy-4-methoxybenzophenone, catalyzed by N-Octyldiethanolamine Borate. This process highlights the role of this compound in facilitating specific chemical transformations, thereby contributing to the field of catalysis (Li, 2005).
Photodynamic Therapy
A study in 2020 investigated new zinc phthalocyanine compounds substituted with derivatives of this compound. These compounds exhibited promising properties as photosensitizers in photodynamic therapy, particularly for cancer treatment. This application underlines the potential of this compound derivatives in medical applications, especially in targeted cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Study
The compound was identified in a study exploring phytochemicals from the stem wood of Sorbus lanata. This research provides insights into its occurrence in natural products and potential antioxidant properties, which can be significant in pharmaceutical and nutraceutical applications (Uddin et al., 2013).
Analytical Chemistry
This compound has been analyzed in human serum for its metabolites. This study highlights its importance in analytical chemistry, particularly in understanding the metabolism and environmental presence of this compound (Tarazona, Chisvert, & Salvador, 2013).
Crystal Structure Analysis
Its role in crystal structure analysis is evident in a study where its derivative was synthesized and analyzed for its molecular and crystal structure. This application is crucial in the field of materials science and molecular engineering (Li, Wang, & Chen, 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-15-5-3-2-4-14(15)16(18)12-6-8-13(9-7-12)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKBBDDAKFUSNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645098 |
Source


|
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-86-9 |
Source


|
| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl](2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
